molecular formula C17H21NO B5710474 1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No.: B5710474
M. Wt: 255.35 g/mol
InChI Key: DCDFURNTBWPOAE-UHFFFAOYSA-N
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Description

1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that features a pyrrole ring substituted with a tert-butylphenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound . This reaction can be optimized using microwave irradiation to increase yield and reduce reaction time .

Industrial Production Methods

Industrial production of this compound may involve large-scale Claisen-Schmidt condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of solid catalysts such as NaOH or Ba(OH)₂ can enhance the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-tert-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to its combination of a pyrrole ring with a tert-butylphenyl group and two methyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

1-(4-tert-butylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-12-10-14(11-19)13(2)18(12)16-8-6-15(7-9-16)17(3,4)5/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDFURNTBWPOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(C)(C)C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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